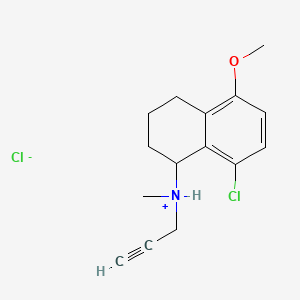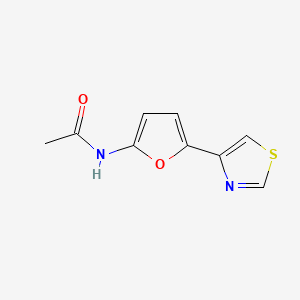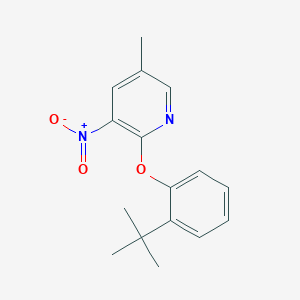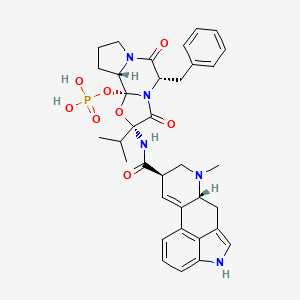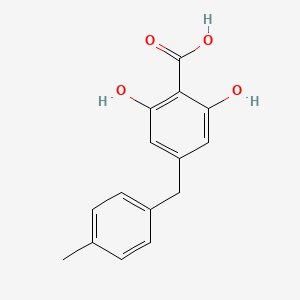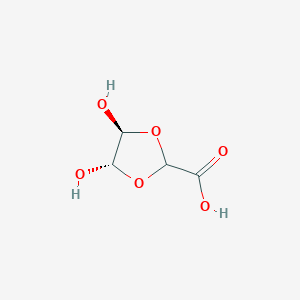
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of hydroxyl groups at the 4 and 5 positions, along with a carboxylic acid group, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic asymmetric synthesis using chiral Co-salen-catalyzed epoxide ring-opening reactions . This method ensures high enantioselectivity and yields the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of intermediate compounds. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols.
Applications De Recherche Scientifique
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Mécanisme D'action
The mechanism of action of (4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid: This compound has a similar structure but with additional keto groups, making it more reactive in certain chemical reactions.
Hydroxyectoine: A derivative with a similar dioxolane ring structure, used in extremophiles for stress protection.
Uniqueness
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C4H6O6 |
|---|---|
Poids moléculaire |
150.09 g/mol |
Nom IUPAC |
(4S,5S)-4,5-dihydroxy-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C4H6O6/c5-1(6)4-9-2(7)3(8)10-4/h2-4,7-8H,(H,5,6)/t2-,3-/m0/s1 |
Clé InChI |
DKYRLITYAZMMBF-HRFVKAFMSA-N |
SMILES isomérique |
[C@H]1([C@H](OC(O1)C(=O)O)O)O |
SMILES canonique |
C1(C(OC(O1)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


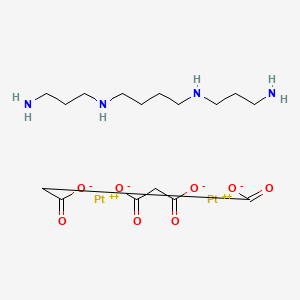
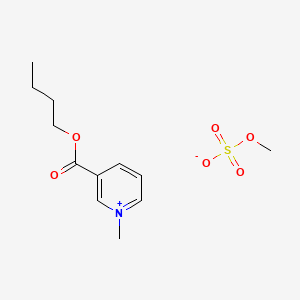

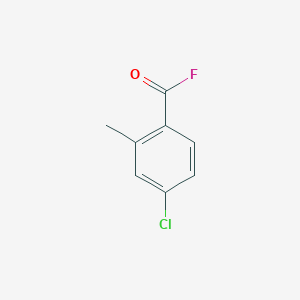
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
